An In-depth Technical Guide to 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Structure, Synthesis, and Characterization
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold represents a fascinating and highly valuable structural motif in the realm of organic and medicinal chemistry. Its inherent rigidity and well-defined stereochemical properties make it a privileged core for the design of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, intended for researchers, scientists, and professionals in drug development.
The Bispidine Core: A Foundation of Versatility
The bicyclo[3.3.1]nonane ring system is the fundamental framework of numerous natural products, including alkaloids, and synthetic compounds with significant pharmacological applications[1][2]. The introduction of nitrogen atoms at the 3 and 7 positions imparts unique properties to the molecule, including basicity and the ability to act as a bidentate ligand for metal complexes[3]. The bispidine core's conformational rigidity, typically adopting a twin-chair or a chair-boat conformation, allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and ligand-receptor interactions[1][3]. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiarrhythmic, antimicrobial, and anticancer properties[2][4].
Structural Elucidation of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
The chemical structure of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is characterized by the core bispidine cage with ethyl groups positioned at the bridgehead carbons (C1 and C5) and a ketone functionality at the C9 position. This substitution pattern significantly influences the molecule's stereochemistry and conformational preferences.
Stereochemistry and Conformational Analysis
The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair and chair-boat forms being the most prevalent[1][5]. In the case of 1,5-disubstituted derivatives, the twin-chair conformation is generally favored to minimize steric interactions. The ethyl groups at the 1 and 5 positions are expected to adopt an equatorial-like orientation to reduce steric strain. The nitrogen atoms at the 3 and 7 positions can also bear substituents, which will further influence the overall conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of diazabicyclo[3.3.1]nonane systems in solution[6].
Caption: 2D representation of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Synthesis of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
The primary synthetic route to the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich condensation[7]. This versatile, one-pot reaction typically involves the condensation of a ketone, a primary amine, and formaldehyde. For the synthesis of the title compound, a two-stage condensation approach is employed, starting with the reaction of 1-aminoadamantane with formaldehyde, followed by condensation with a suitable ketone[8].
Proposed Synthetic Pathway
A plausible synthetic route for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves a Mannich-type reaction between 3-pentanone, formaldehyde, and a primary amine (e.g., ammonia or a primary amine that can be later removed). The ethyl groups from 3-pentanone will be incorporated at the 1 and 5 positions of the resulting bicyclic structure.
Caption: Proposed synthetic workflow for 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Detailed Experimental Protocol
The following is a generalized, yet detailed, experimental protocol based on established Mannich reactions for the synthesis of related bispidinones.
Materials:
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3-Pentanone
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Paraformaldehyde
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Ammonium acetate or primary amine hydrochloride
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Ethanol or other suitable solvent
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Hydrochloric acid
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Sodium hydroxide
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-pentanone and the primary amine source (e.g., ammonium acetate) in the chosen solvent (e.g., ethanol).
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Add paraformaldehyde to the mixture.
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The reaction mixture is then heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
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After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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The acidic aqueous layer is then basified to a pH of 10-12 with a concentrated sodium hydroxide solution, leading to the precipitation of the crude product.
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The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds.
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H NMR | - Aliphatic Protons: Complex multiplets in the region of 1.5-3.5 ppm corresponding to the protons of the bicyclic core. The bridgehead protons and the methylene protons adjacent to the nitrogen atoms will have distinct chemical shifts. - Ethyl Group Protons: A triplet and a quartet corresponding to the methyl and methylene protons of the ethyl groups, respectively. The chemical shifts will be in the upfield region (approx. 0.8-1.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal in the downfield region, typically around 210-215 ppm. - Bridgehead Carbons (C1, C5): Signals in the range of 50-60 ppm. - Methylene Carbons (C2, C4, C6, C8): Signals in the range of 50-70 ppm. - Ethyl Group Carbons: Two signals in the upfield region corresponding to the methyl and methylene carbons. |
| Infrared (IR) Spectroscopy | - C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of a ketone. - N-H Stretch: If the nitrogens are unsubstituted, a broad absorption band around 3300-3500 cm⁻¹. - C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation Pattern: The fragmentation of 3,7-dialkyl-1,5-diphenylbispidinones under electron ionization typically involves the cleavage of the C1-C2 bond, followed by a hydrogen migration or elimination of an imine molecule[6]. A similar pattern is expected for the 1,5-diethyl derivative. |
Applications and Future Directions
The 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold serves as a valuable intermediate for the synthesis of a wide range of more complex molecules. The presence of the ketone at C9 and the secondary amines at N3 and N7 allows for a variety of chemical modifications, including:
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Reduction of the ketone: To introduce a hydroxyl group, which can alter the compound's polarity and hydrogen bonding capabilities.
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N-alkylation or N-acylation: To introduce various substituents on the nitrogen atoms, thereby modulating the molecule's steric and electronic properties.
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Reductive amination: To introduce new functional groups at the C9 position.
These modifications can lead to the development of novel ligands for various biological targets. The bispidine core has been successfully incorporated into compounds targeting nicotinic acetylcholine receptors, orexin receptors, and has shown potential as antimicrobial and anticancer agents[2][4]. The 1,5-diethyl substitution pattern offers a unique lipophilic and steric profile that can be exploited in the design of new therapeutic agents.
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